molecular formula C9H9F3N2O2 B8268135 2-amino-N-methyl-3-(trifluoromethoxy)benzamide

2-amino-N-methyl-3-(trifluoromethoxy)benzamide

Cat. No.: B8268135
M. Wt: 234.17 g/mol
InChI Key: LOVUTSAVKWFTME-UHFFFAOYSA-N
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Description

2-amino-N-methyl-3-(trifluoromethoxy)benzamide is an organic compound that features a trifluoromethoxy group, an amino group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-3-(trifluoromethoxy)benzamide typically involves the introduction of the trifluoromethoxy group onto a benzamide scaffold. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable trifluoromethoxy precursor reacts with an aromatic amine under specific conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K_2CO_3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Amines or alcohols depending on the extent of reduction.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-amino-N-methyl-3-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with biological targets, while the benzamide structure can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar bioactivity.

    2-amino-3-(trifluoromethoxy)benzoic acid: Another related compound with different functional groups.

Uniqueness

2-amino-N-methyl-3-(trifluoromethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the amino and benzamide groups provide opportunities for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-amino-N-methyl-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-14-8(15)5-3-2-4-6(7(5)13)16-9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVUTSAVKWFTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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